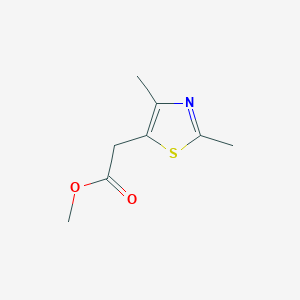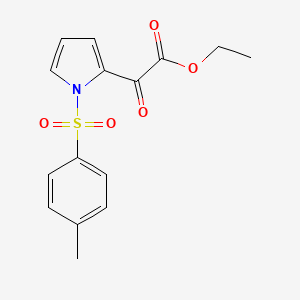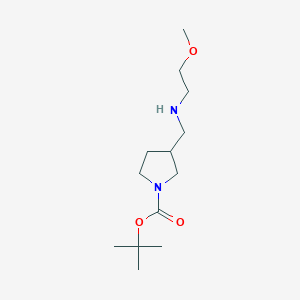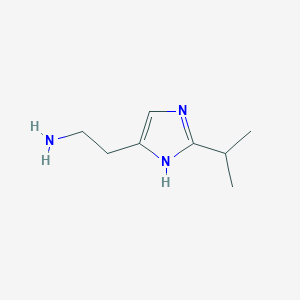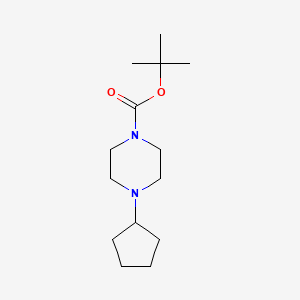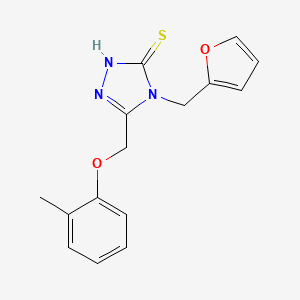
4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the triazole ring with a furan-2-ylmethyl halide.
Attachment of the o-tolyloxy group: This can be done via etherification reactions using o-tolyl alcohol and suitable activating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The furan and tolyloxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole derivatives.
Medicine: Potential use as an antimicrobial, antifungal, or anticancer agent.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and tolyloxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the o-tolyloxy group.
5-((o-Tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol: Lacks the furan-2-ylmethyl group.
4-(Furan-2-ylmethyl)-5-methyl-4H-1,2,4-triazole-3-thiol: Has a methyl group instead of the o-tolyloxy group.
Uniqueness
The presence of both the furan-2-ylmethyl and o-tolyloxy groups in 4-(Furan-2-ylmethyl)-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to similar compounds. These groups may confer enhanced biological activity, improved solubility, or other desirable properties.
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N3O2S/c1-11-5-2-3-7-13(11)20-10-14-16-17-15(21)18(14)9-12-6-4-8-19-12/h2-8H,9-10H2,1H3,(H,17,21) |
InChI Key |
WPFWDBISUDMUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NNC(=S)N2CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


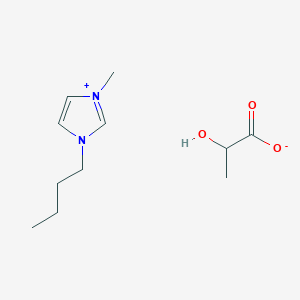
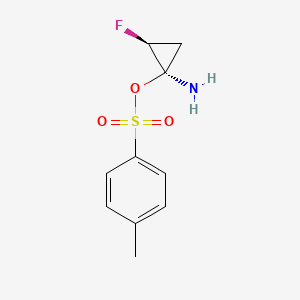
![(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)
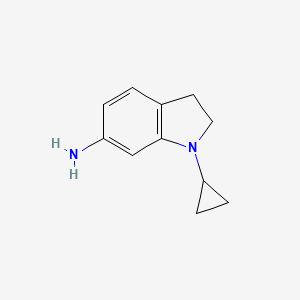
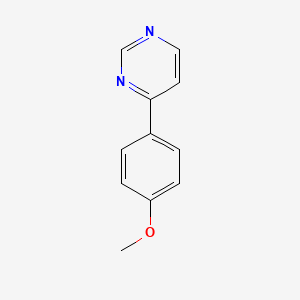
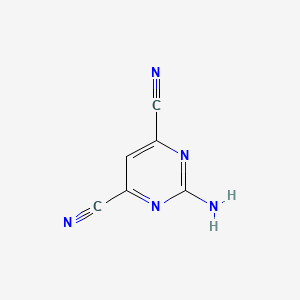
![4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)
